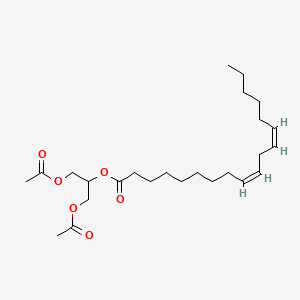

Glyceryl diacetate 2-linoleate

Description

Glycerolipid Classes and Structural Diversity in Biological Systems

Glycerolipids are a major class of lipids that are fundamental to all known life forms, serving as structural components of cell membranes, energy storage molecules, and signaling messengers. creative-proteomics.comijras.org The core structure of all glycerolipids is the three-carbon alcohol, glycerol (B35011). creative-proteomics.com The diversity of this class arises from the various substituents that can be attached to the three hydroxyl groups of the glycerol backbone. ijras.org

The primary classes of glycerolipids include:

Acylglycerols: These have one or more fatty acids attached to the glycerol backbone via ester bonds. They are categorized as monoacylglycerols (MAGs), diacylglycerols (DAGs), and triacylglycerols (TAGs), depending on the number of fatty acids. TAGs are the primary form of energy storage in animals and plants. uomus.edu.iqbasicmedicalkey.com Diacylglycerols, such as Glyceryl diacetate 2-linoleate, are key metabolic intermediates and signaling molecules. wikipedia.orgcreative-proteomics.com

Glycerophospholipids: These are characterized by a phosphate (B84403) group at the sn-3 position of the glycerol backbone, with fatty acids typically at the sn-1 and sn-2 positions. nih.gov The phosphate group is often linked to a polar head group (e.g., choline, ethanolamine, inositol), rendering the molecule amphipathic. This property is crucial for the formation of lipid bilayers in cell membranes. uomus.edu.iq

Glycoglycerolipids: In these lipids, a carbohydrate moiety is attached to the sn-3 position of a diacylglycerol via a glycosidic bond. They are prevalent in the photosynthetic membranes of plants and bacteria, where they play structural and functional roles. nih.govfrontiersin.org

The structural diversity within these classes is immense. It is generated by the vast number of different fatty acids that can be incorporated, which vary in chain length and the number and position of double bonds. creative-proteomics.com Furthermore, the specific position (sn-1, sn-2, or sn-3) of these fatty acids on the glycerol backbone, known as stereospecificity, creates distinct molecular species with unique physical and biological properties. aocs.org

Natural Occurrence and Biosynthetic Origin of Acylglycerols

Acylglycerols are ubiquitous in nature, found in organisms from bacteria to plants and animals. ijras.org Their biosynthesis is a central metabolic process. The primary pathway for the de novo synthesis of acylglycerols begins with the precursor molecule glycerol-3-phosphate (G3P), which is derived from glycolysis or the phosphorylation of free glycerol. creative-proteomics.comuomus.edu.iq

The synthesis proceeds through two sequential acylation steps:

First, an acyl-Coenzyme A (acyl-CoA) is esterified to the sn-1 position of G3P by the enzyme glycerol-3-phosphate acyltransferase (GPAT), forming lysophosphatidic acid (LPA). creative-proteomics.com

Next, a second acyl-CoA is added to the sn-2 position by 1-acylglycerol-3-phosphate acyltransferase (AGPAT), producing phosphatidic acid (PA). creative-proteomics.com

Phosphatidic acid is a critical branch point in lipid metabolism. uomus.edu.iqcreative-proteomics.com It can be directed towards the synthesis of various phospholipids (B1166683) or be dephosphorylated by a phosphatase to yield diacylglycerol (DAG). creative-proteomics.comcreative-proteomics.com This DAG is the direct precursor for the synthesis of triacylglycerols, through the action of the enzyme diacylglycerol acyltransferase (DGAT), which adds a third fatty acid. In plants, developing seeds are major sites of TAG synthesis and accumulation. nih.gov In animals, adipose tissue is the main storage site, while the liver is a primary hub for lipid synthesis and transport. accessscience.com In the intestines, an alternative pathway exists where 2-monoacylglycerols derived from dietary fat digestion can be directly re-acylated to form DAGs. wikipedia.org

Historical Development of Glycerolipid Research and Analytical Paradigms

The scientific study of glycerolipids dates back to the 19th century with the work of French chemist Michel Eugène Chevreul, who first characterized fatty acids and glycerol from fats. The term "glyceride" was coined in 1853 by Charles Gerhardt, and the first chemical synthesis of a triacylglycerol (tributyrin) was reported by Marcellin Berthelot in 1854. gerli.com For much of the following century, research was limited to analyzing the bulk properties of fats and oils.

A significant paradigm shift occurred in the mid-20th century with the development of chromatographic techniques. The introduction of silicic acid chromatography in 1940 allowed for the separation of lipids into different classes. gerli.com This was followed by the development of gas chromatography (GC), which enabled the detailed analysis of the fatty acid composition of glycerolipids after their conversion to volatile methyl esters. creative-proteomics.com

The elucidation of the primary biosynthetic pathways was a major breakthrough, with Eugene Kennedy and others outlining the "Kennedy pathway" for glycerolipid synthesis in the 1950s and 1960s. gerli.commhmedical.com However, understanding the immense complexity of individual molecular species remained a challenge. The modern era of "lipidomics" was ushered in by the advent of soft-ionization mass spectrometry (MS) techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). aocs.org When coupled with liquid chromatography (LC), these LC-MS/MS methods allow for the separation, identification, and quantification of thousands of individual glycerolipid species from complex biological samples, providing detailed structural information, including the specific fatty acids and their positions on the glycerol backbone. creative-proteomics.comaocs.orgnih.gov

Academic Significance of Branched Acylglycerols in Lipid Metabolism and Signaling

The term "branched acylglycerol" can refer to glycerolipids containing branched-chain fatty acids or, more broadly, to those with a deliberately engineered and structurally diverse mix of acyl chains. This compound falls into this latter category, representing a type of "structured lipid." mattioli1885journals.comnih.gov Structured lipids are tri- or diacylglycerols that have been modified to contain specific fatty acids at particular positions on the glycerol backbone, often combining short- or medium-chain fatty acids with long-chain fatty acids to achieve specific metabolic or physical properties. mattioli1885journals.comresearchgate.net

The academic significance of such molecules stems from two key areas:

Metabolism and Nutrition: Structured lipids are designed to control the metabolic fate of fatty acids. Short- and medium-chain fatty acids are metabolized differently from long-chain ones; they are more rapidly absorbed and oxidized for energy. ijras.orgnih.gov By creating a molecule like this compound, which contains both acetate (B1210297) (a short-chain precursor) and linoleate (B1235992) (a long-chain essential fatty acid), researchers can study and design lipids that provide both immediate energy and essential nutrients. nih.gov

Cell Signaling: Diacylglycerols (DAGs) are potent second messengers in cellular signaling cascades. wikipedia.orgcreative-proteomics.com Upon generation within the cell membrane, typically from the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP₂), DAGs activate key enzymes, most notably Protein Kinase C (PKC). wikipedia.orgwikipedia.org Crucially, research has shown that the specific fatty acid composition of the DAG molecule determines which PKC isoforms are activated and the subsequent downstream signaling events. nih.gov The presence of a specific polyunsaturated fatty acid like linoleic acid at the sn-2 position can influence membrane properties and the localization and intensity of signaling. pnas.org Studying uniquely structured DAGs like this compound allows scientists to probe the precise structural requirements for activating or modulating specific signaling pathways, with implications for understanding metabolic diseases where DAG-mediated signaling is dysregulated. pnas.org

Data Tables

Table 1: Properties of this compound

Table 2: Chemical Compounds Mentioned

Structure

2D Structure

Properties

CAS No. |

55320-03-1 |

|---|---|

Molecular Formula |

C25H42O6 |

Molecular Weight |

438.6 g/mol |

IUPAC Name |

1,3-diacetyloxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C25H42O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-24(20-29-22(2)26)21-30-23(3)27/h8-9,11-12,24H,4-7,10,13-21H2,1-3H3/b9-8-,12-11- |

InChI Key |

NZTNNIRJXRULJD-MURFETPASA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Considerations of Glyceryl Diacetate 2 Linoleate

Regioisomeric and Stereoisomeric Forms of Glyceryl Diacetate Derivatives

Glyceryl diacetate, also known as diacetin, is the diester of glycerol (B35011) and acetic acid. atamanchemicals.comwikipedia.org It typically exists as a mixture of two regioisomers: 1,2-glyceryl diacetate and 1,3-glyceryl diacetate. atamanchemicals.comwikipedia.org These isomers differ in the positions at which the acetyl groups are attached to the glycerol backbone.

In the context of Glyceryl diacetate 2-linoleate, the linoleate (B1235992) fatty acid is esterified at the sn-2 position of the glycerol backbone. The remaining two positions, sn-1 and sn-3, are occupied by acetate (B1210297) groups. This specific arrangement distinguishes it from other potential isomers where the linoleate group could be at the sn-1 or sn-3 position.

Stereoisomerism is also a key consideration for glycerolipids. The glycerol backbone itself is prochiral, meaning it can become chiral upon substitution with different groups at the sn-1 and sn-3 positions. In the case of this compound, since the substituents at sn-1 and sn-3 are identical (acetate), the molecule as a whole is not chiral. However, if the substituents at these positions were different, the molecule would exhibit stereoisomerism.

Advanced Spectroscopic Techniques for Isomer Discrimination and Positional Assignment

A suite of advanced spectroscopic techniques is indispensable for the unambiguous identification and structural elucidation of glycerolipid isomers like this compound. These methods provide detailed information about the molecular structure, allowing for the precise assignment of fatty acid positions and the differentiation between various isomeric forms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules. aocs.org Both ¹H and ¹³C NMR are employed to analyze glycerolipids.

¹³C NMR Spectroscopy: This technique is particularly useful for the regiospecific analysis of glycerolipids. researchgate.net The chemical shifts of the carbonyl carbons and the glycerol carbons are sensitive to the position of the fatty acid on the glycerol backbone. researchgate.net For instance, the carbonyl carbon signal of a fatty acid at the sn-2 position will have a different chemical shift compared to one at the sn-1 or sn-3 position. researchgate.net Similarly, the signals for the glycerol carbons (C1, C2, and C3) are distinct and can be used to determine the substitution pattern. youtube.com Studies have shown that the sn-2 position is typically more enriched with unsaturated fatty acids compared to the sn-1 and sn-3 positions. researchgate.net

¹H NMR Spectroscopy: While ¹H NMR can provide information about the types of fatty acids present (e.g., saturated, unsaturated, degree of unsaturation) and their relative proportions, it is generally less effective than ¹³C NMR for determining the positional distribution of fatty acids on the glycerol backbone. nih.gov However, specific proton signals, such as those of the glycerol backbone, can offer some structural insights. youtube.com

| NMR Technique | Information Provided | Reference |

| ¹³C NMR | Positional distribution of fatty acids, identification of regioisomers. | researchgate.net |

| ¹H NMR | Fatty acid composition, degree of unsaturation. | nih.gov |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are critical tools for the analysis of complex lipid mixtures, offering high sensitivity, mass accuracy, and the ability to elucidate molecular structures. nih.govyoutube.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can help in determining the elemental composition of a molecule. youtube.com This is crucial for distinguishing between isobaric species—molecules that have the same nominal mass but different chemical formulas. nih.gov

Tandem Mass Spectrometry (MS/MS): MS/MS involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. youtube.comyoutube.com The fragmentation patterns are highly specific to the structure of the molecule, including the position of fatty acids on the glycerol backbone. nih.gov For diacylglycerols and related compounds, characteristic neutral losses of fatty acids from the ammoniated molecular ion ([M+NH₄]⁺) can be observed, allowing for the identification of the fatty acyl groups present. nih.gov The relative abundance of fragment ions can also provide information about the position of the fatty acids.

| Mass Spectrometry Technique | Key Capabilities | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement, determination of elemental composition. | nih.govyoutube.com |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis, positional assignment of fatty acids. | nih.govnih.gov |

Vibrational Spectroscopy (e.g., FT-IR) for Characteristic Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govnsf.govscite.ai

In the context of this compound, FT-IR can confirm the presence of key functional groups:

Ester Carbonyl Group (C=O): A strong absorption band is expected in the region of 1750-1735 cm⁻¹, characteristic of the ester linkages. libretexts.org

C-O Stretching: Absorptions corresponding to the C-O stretching of the ester groups are also expected. libretexts.org

C-H Stretching: Bands related to the C-H stretching of the aliphatic chains of the linoleate and acetate groups will be present.

C=C Stretching: The presence of the carbon-carbon double bonds in the linoleate chain will give rise to a characteristic absorption band.

While FT-IR is excellent for identifying functional groups, it is generally not used for determining the specific positional isomers of glycerolipids. libretexts.org

Conformational Analysis and Dynamics of Flexible Glycerolipid Structures

The glycerol backbone of glycerolipids is inherently flexible, with rotation possible around the C-C bonds. nih.gov This flexibility allows the molecule to adopt various conformations in solution and in biological membranes.

Studies on the conformational behavior of glycerol and its derivatives have shown that the molecule exists as an equilibrium of different staggered rotamers. nih.gov The relative populations of these conformers are influenced by factors such as the solvent environment and interactions with other molecules. nih.gov

In the case of this compound, the conformation of the glycerol backbone and the orientation of the acyl chains will be influenced by the bulky linoleate group at the sn-2 position and the smaller acetate groups at the sn-1 and sn-3 positions. Understanding the preferred conformations is important for predicting the molecule's physical properties and its interactions in various systems. Computational modeling and advanced NMR techniques can provide insights into the conformational dynamics of such flexible molecules. capes.gov.brunifr.ch

Biosynthesis and Metabolic Pathways of Glyceryl Diacetate 2 Linoleate and Analogous Glycerolipids

Enzymatic Pathways for Glycerol (B35011) Acylation in Microbial and Plant Systems

The de novo synthesis of diacylglycerols commences with the acylation of glycerol-3-phosphate (G3P). frontiersin.org This process occurs primarily in the endoplasmic reticulum membrane. oup.com The initial step involves the esterification of a fatty acyl-CoA to the sn-1 position of G3P, a reaction catalyzed by glycerol-3-phosphate acyltransferase (GPAT). creative-proteomics.comresearchgate.net This results in the formation of lysophosphatidic acid (LPA). researchgate.net Subsequently, 1-acylglycerol-3-phosphate acyltransferase (AGPAT) facilitates the addition of a second fatty acyl-CoA to the sn-2 position of LPA, yielding phosphatidic acid (PA). creative-proteomics.comresearchgate.net

In the final step of DAG synthesis, the phosphate (B84403) group is removed from PA by the enzyme phosphatidic acid phosphohydrolase (PAP), also known as lipin. researchgate.netnih.gov This dephosphorylation reaction produces diacylglycerol. In yeast, several PA phosphatases have been identified, with Pah1 being specific for producing the bulk of DAG species that serve as precursors for membrane phospholipid synthesis. oup.com

In some bacteria, a second acyltransferase, PlsC, completes the synthesis of phosphatidic acid by transferring a fatty acid to the 2-position of LPA. nih.gov

Table 1: Key Enzymes in Diacylglycerol Biosynthesis

| Enzyme | Function | Substrate(s) | Product |

|---|---|---|---|

| Glycerol-3-phosphate acyltransferase (GPAT) | Adds a fatty acyl-CoA to the sn-1 position of G3P. creative-proteomics.comresearchgate.net | Glycerol-3-phosphate, Acyl-CoA | Lysophosphatidic acid (LPA) |

| 1-acylglycerol-3-phosphate acyltransferase (AGPAT) | Adds a fatty acyl-CoA to the sn-2 position of LPA. creative-proteomics.comresearchgate.net | Lysophosphatidic acid, Acyl-CoA | Phosphatidic acid (PA) |

| Phosphatidic acid phosphohydrolase (PAP/Lipin) | Removes the phosphate group from PA. researchgate.netnih.gov | Phosphatidic acid | Diacylglycerol (DAG) |

Precursor Utilization and Fatty Acid Remodeling Mechanisms in Glycerolipid Synthesis

The biosynthesis of glycerolipids like glyceryl diacetate 2-linoleate is dependent on the availability of precursors, namely glycerol-3-phosphate and fatty acyl-CoAs. Fatty acids for this process can be sourced either through de novo synthesis within the cell or from external sources. nih.gov The de novo synthesis of fatty acids begins with acetyl-CoA and malonyl-CoA precursors. nih.gov

Once synthesized or acquired, fatty acids must be activated into fatty acyl-CoAs before they can be incorporated into glycerolipids. nih.gov This activation is catalyzed by long-chain acyl-CoA synthetases (ACSL). researchgate.net These activated fatty acids are then utilized by acyltransferases in the glycerolipid synthesis pathway. nih.gov

In bacteria, the acyl donors for glycerophospholipid synthesis can be either acyl-CoAs or acyl-acyl carrier proteins (acyl-ACPs), which are products of the soluble type II fatty acid biosynthetic pathway. nih.gov The glycerol-phosphate acyltransferases are key regulators of both fatty acid and phospholipid synthesis. nih.gov

Catabolic Pathways: Enzymatic Hydrolysis and Subsequent Metabolization of Glycerol Diacetates

The breakdown of diacylglycerols is facilitated by lipases, which are enzymes that catalyze the hydrolysis of ester bonds in lipids. wikipedia.org This process, known as lipolysis, breaks down diacylglycerols into a fatty acid and a monoacylglycerol. wikipedia.org Further hydrolysis of the monoacylglycerol yields another fatty acid and glycerol. wikipedia.org

The released glycerol can be further metabolized. fiveable.me In the liver, glycerol is first phosphorylated by glycerol kinase to form glycerol-3-phosphate. fiveable.melibretexts.org This is followed by oxidation via glycerol-3-phosphate dehydrogenase to produce dihydroxyacetone phosphate (DHAP). fiveable.melibretexts.orgresearchgate.net DHAP is an intermediate in the glycolysis pathway and can be further metabolized to generate energy in the form of ATP. fiveable.meresearchgate.net

In some microorganisms, glycerol metabolism is induced by the presence of glycerol and repressed by other carbon sources like glucose. nih.gov The key enzymes in this pathway, glycerol kinase and glycerol-3-phosphate dehydrogenase, are central to the catabolism of glycerol. nih.gov

Table 2: Products of Diacylglycerol Catabolism

| Initial Substrate | Enzyme(s) | Primary Products | Subsequent Fate of Products |

|---|---|---|---|

| Diacylglycerol | Lipase (B570770) | Fatty Acid, Monoacylglycerol | Fatty acid can be used for energy; Monoacylglycerol is further hydrolyzed. wikipedia.org |

| Monoacylglycerol | Lipase | Fatty Acid, Glycerol | Fatty acid can be used for energy; Glycerol enters the glycolysis pathway after conversion. wikipedia.orgfiveable.me |

Positional Specificity of Acyltransferases and Esterases in Glycerolipid Biotransformations

Enzymes involved in glycerolipid metabolism often exhibit positional specificity, meaning they act on a specific position of the glycerol backbone. wikipedia.org

Acyltransferases, which are responsible for the synthesis of glycerolipids, show selectivity for both the position on the glycerol backbone and the type of fatty acid they incorporate. For instance, glycerol phosphate acyltransferases (GPATs) preferentially esterify saturated fatty acids to the sn-1 position of glycerol-3-phosphate. nih.gov In contrast, the acyltransferase PlsB in E. coli is primarily responsible for the positional asymmetry in the fatty acid composition of phospholipids (B1166683) by controlling which fatty acids are incorporated at the sn-1 and sn-2 positions. nih.gov

Similarly, lipases, the enzymes that break down glycerolipids, also demonstrate positional preference. Many lipases, including human pancreatic lipase, preferentially hydrolyze the ester bonds at the sn-1 and sn-3 positions of triacylglycerols, leading to the formation of sn-2-monoacylglycerols. nih.govgerli.com This specificity is crucial in the digestion and metabolism of dietary fats. The stereoselective hydrolysis of triglycerides by various lipases has been a subject of detailed study. nih.gov

Chemical Synthesis and Derivatization Strategies for Glyceryl Diacetate 2 Linoleate and Its Analogs

Controlled Chemical Acetylation of Glycerol (B35011) Derivatives

The introduction of acetyl groups onto the glycerol backbone is a key step in the synthesis of glyceryl diacetate 2-linoleate. This is typically achieved through the acetylation of glycerol or its partially acylated derivatives. The reaction can proceed to yield mono-, di-, and tri-acetylated products, known as acetins. The distribution of these products is highly dependent on the reaction conditions and the catalytic system employed.

Acetic anhydride and acetyl chloride are common acetylating agents used in the esterification of glycerol. Acetic anhydride is often preferred due to its lower corrosivity and the absence of hydrochloric acid as a byproduct. The reaction of glycerol with acetic anhydride is exothermic and can lead to a mixture of mono-, di-, and triacetin. The selectivity towards di- and triacetins is often desired for applications such as fuel additives.

The reaction between glycerol and acetyl chloride is rapid, even at room temperature, and becomes nearly instantaneous at temperatures between 100-120°C researchgate.netmdpi.com. This reaction produces esters and gaseous hydrochloric acid, which can itself act as a catalyst for further reactions researchgate.netmdpi.com. The stoichiometry of the reactants plays a crucial role in determining the final product distribution.

A plausible synthetic route to this compound could involve a two-step process. First, a regioselective esterification of glycerol with linoleic acid would yield 2-linoleoyl glycerol. This intermediate could then be subjected to an acetylation reaction using acetic anhydride or acetyl chloride to introduce the acetyl groups at the sn-1 and sn-3 positions. A similar multi-step synthesis has been described for diacetyl epoxy glyceryl oleate, where glyceryl monooleate is first synthesized and then acetylated google.com.

The regioselective acetylation of glycerol and its derivatives is crucial for the synthesis of specific structured lipids. Various catalytic systems have been investigated to control the position of acetylation. Both homogeneous and heterogeneous catalysts have been employed, with a growing interest in solid acid catalysts for their ease of separation and reusability.

Several solid acid catalysts have been studied for the acetylation of glycerol, including cesium phosphotungstate, Amberlyst-15, H-beta, sulfated zirconia, and montmorillonite K-10 researchgate.netcnmhg.com. Among these, cesium phosphotungstate has demonstrated high activity, achieving over 98% glycerol conversion with high selectivity towards di- and triacetins researchgate.net. The Brønsted acidity of the catalyst appears to be a key factor in its activity researchgate.net.

The choice of catalyst can significantly influence the product distribution. For instance, in a study comparing different solid acid catalysts, zeolite Beta and K-10 Montmorillonite showed 100% selectivity to triacetin when using acetic anhydride as the acetylating agent mdpi.com. In contrast, niobium phosphate (B84403) yielded a mixture of diacetin and triacetin mdpi.com. The table below summarizes the performance of various catalysts in glycerol acetylation.

Table 1: Performance of Various Catalysts in Glycerol Acetylation

| Catalyst | Acetylating Agent | Temperature (°C) | Glycerol Conversion (%) | Selectivity to Triacetin (%) | Reference |

|---|---|---|---|---|---|

| Cesium Phosphotungstate | Acetic Anhydride | Room Temp | >98 | 99.1 (Di- and Triacetin) | researchgate.net |

| Amberlyst-15 | Acetic Anhydride | 60 | - | 100 | mdpi.com |

| Zeolite Beta | Acetic Anhydride | 60 | - | 100 | mdpi.com |

| K-10 Montmorillonite | Acetic Anhydride | 60 | - | 100 | mdpi.com |

| Niobium Phosphate | Acetic Anhydride | 60 | - | 47 | mdpi.com |

Regioselective Esterification of Glycerol Backbone with Polyunsaturated Fatty Acids (e.g., Linoleic Acid)

The synthesis of this compound requires the specific placement of a linoleic acid moiety at the sn-2 position of the glycerol backbone. This can be achieved through the regioselective esterification of glycerol with linoleic acid. This reaction is challenging due to the presence of three hydroxyl groups on the glycerol molecule with different reactivities (primary hydroxyls at sn-1 and sn-3, and a secondary hydroxyl at sn-2).

Chemical esterification of glycerol with fatty acids often requires catalysts to achieve reasonable reaction rates and selectivities. Tin(II) chloride has been used as a catalyst for the esterification of linoleic acid with glycerol mdpi.com. Studies have shown that an excess of glycerol is necessary to drive the reaction towards the formation of mono- and di-glycerides and that the reaction can achieve significant free fatty acid reduction within an hour at 160°C mdpi.com. Kinetic studies of the esterification of glycerol with stearic, oleic, and linoleic acids have also been conducted to understand the reaction dynamics umich.edu.

A patent for the synthesis of diacetyl epoxy glyceryl oleate outlines a process where glycerol and oleic acid are reacted in the presence of an esterification catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid to produce glyceryl monooleate google.com. A similar approach could be envisioned for the synthesis of 2-linoleoyl glycerol, which would serve as the key intermediate for the final acetylation step.

Enzymatic Synthesis Approaches for this compound and Related Esters

Enzymatic methods, particularly those employing lipases, offer a powerful alternative to chemical synthesis for the production of structured lipids. Lipases can exhibit high regioselectivity and operate under mild reaction conditions, which helps to preserve the integrity of sensitive polyunsaturated fatty acids like linoleic acid.

Lipases are widely used to catalyze the esterification of glycerol with fatty acids or the transesterification of existing esters. The synthesis of structured lipids containing linoleic acid has been demonstrated using various lipases. For instance, lipases from Pseudomonas cepacia, Penicillium camemberti, Candida antarctica, and Mucor miehei have been tested for their ability to catalyze the esterification of glycerol with a mixture of free fatty acids including conjugated linoleic acid researchgate.net. The extent of esterification and the distribution of mono-, di-, and triacylglycerols were found to be dependent on the specific lipase (B570770) used researchgate.net.

Lipase from Rhizomucor miehei and Candida antarctica have been shown to effectively catalyze the esterification of glycerol with conjugated linoleic acid, producing primarily 1,3-diacylglycerols and 1-monoacylglycerols nih.govexlibrisgroup.com. The choice of lipase is critical for achieving the desired regioselectivity. For the synthesis of this compound, a lipase that selectively esterifies the sn-2 position of glycerol with linoleic acid would be ideal, followed by chemical acetylation. Alternatively, a two-step enzymatic process could be employed, using a sn-1,3 specific lipase to first introduce acetyl groups, followed by a non-specific lipase to attach linoleic acid.

The table below presents findings from the enzymatic esterification of glycerol with linoleic acid using different lipases.

Table 2: Enzymatic Esterification of Glycerol with Conjugated Linoleic Acid

| Lipase Source | Molar Ratio (Glycerol:CLA) | Temperature (°C) | Reaction Time (h) | Degree of Esterification (%) | Primary Products | Reference |

|---|---|---|---|---|---|---|

| Rhizomucor miehei | 1:2 | 50 | 8 | 80 | 1,3-diacylglycerol, 1-monoacylglycerol | nih.gov |

| Candida antarctica | 1:2 | 40 | 8 | >80 | 1,3-diacylglycerol, 1-monoacylglycerol | nih.gov |

| Rhizomucor miehei | 1:1 | 50 | 4 | >90 | 1,3-diacylglycerol, 1-monoacylglycerol | nih.gov |

| Candida antarctica | 1:1 | 50 | 4 | >90 | 1,3-diacylglycerol, 1-monoacylglycerol | nih.gov |

The efficiency and selectivity of lipase-catalyzed reactions are highly dependent on various parameters, including temperature, enzyme concentration, water content, and the molar ratio of substrates. Optimization of these conditions is crucial for maximizing the yield of the desired product. For the synthesis of conjugated linoleic acid triglycerides, optimal conditions were found to be a temperature of 60°C with an enzyme and water concentration of 1% of the total reaction volume cnmhg.com. Under these conditions, a reaction ratio of 94.11% was achieved in 24 hours cnmhg.com.

The use of solvent-free systems in enzymatic synthesis is gaining increasing attention as it offers several advantages, including reduced environmental impact, lower costs, and often higher volumetric productivity. The enzymatic synthesis of glycerides from glycerol and oleic acid has been successfully carried out in organic solvents like iso-octane and hexane, with the water content in the reaction mixture being a critical parameter researchgate.net. However, solvent-free systems for the production of structured lipids are being explored to make the process more sustainable.

The reusability of the immobilized lipase is another important factor for the economic viability of the process. In the synthesis of conjugated linoleic acid triglycerides, the enzyme could be reused five times while retaining a high esterification rate of 87.28% cnmhg.com.

Advanced Analytical Methodologies for Comprehensive Characterization of Glyceryl Diacetate 2 Linoleate

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic techniques are fundamental in the analysis of Glyceryl diacetate 2-linoleate, enabling the separation of the target compound from other lipid species and the resolution of its isomers. The choice of chromatographic method is dictated by the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC-MS analysis without derivatization, this method is invaluable for profiling the volatile compounds that may arise from its synthesis or degradation.

Derivatization and Volatile Analysis:

To analyze diacylglycerols like this compound by GC-MS, derivatization is often required to increase their volatility. A common approach is silylation, which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, making the molecule more amenable to gas-phase analysis. Another technique is acylation, which can alter the chromatographic behavior of the compound. For instance, acylation with acetyl or benzoyl chloride can yield ester products with retention times that are distinct from matrix interferences, which is particularly useful in complex samples. nih.gov

Thermal Decomposition and Volatile Profiling:

The linoleate (B1235992) moiety of the compound is susceptible to oxidation and thermal degradation, leading to the formation of a complex mixture of volatile compounds that contribute to its flavor and odor profile. Headspace GC-MS and pyrolysis-GC-MS are particularly useful for analyzing these volatiles. Studies on the thermal decomposition of linoleic acid and its esters, such as trilinolein, have identified a range of volatile products. These include aldehydes (like hexanal (B45976) and 2,4-decadienal), alcohols (like 1-octen-3-ol), ketones, and furans (like 2-pentylfuran), which are expected to be present in the volatile profile of heated this compound. nih.govresearchgate.netscielo.br The formation of these compounds is temperature-dependent, with shorter-chain volatiles often generated at lower temperatures. researchgate.net Pyrolysis-GC-MS, which involves the controlled thermal degradation of the sample in an inert atmosphere, can provide a reproducible fragmentation pattern, or "pyrogram," that is characteristic of the original molecule and can be used for its identification and characterization. pnnl.govmeasurlabs.com

| Compound Class | Examples | Significance |

|---|---|---|

| Aldehydes | Pentanal, Hexanal, 2-Heptenal, 2-Octenal, 2,4-Decadienal | Major products of lipid oxidation, contribute significantly to flavor and aroma. nih.govnih.gov |

| Alcohols | 1-Octen-3-ol | Contributes to "mushroom-like" or "metallic" off-flavors. nih.gov |

| Ketones | 2-Pentanone, 2-Heptanone | Contribute to various flavor notes. researchgate.net |

| Furans | 2-Pentylfuran | Can be formed from the decomposition of hydroperoxides of linoleic acid. nih.govnih.gov |

| Hydrocarbons | Pentane | A common product of lipid peroxidation. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of non-volatile lipids like this compound. It allows for the separation, identification, and quantification of the intact molecule and its isomers.

Separation and Isomer Resolution:

Reversed-phase LC is commonly employed for the separation of diacylglycerol species based on their hydrophobicity, which is influenced by the length and degree of unsaturation of the fatty acyl chains. Normal-phase LC can also be used to separate lipid classes. nih.gov A significant challenge in DAG analysis is the resolution of regioisomers (e.g., 1,2- vs. 1,3-diacylglycerols). Derivatization with chiral reagents, such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate, followed by HPLC on a silica (B1680970) gel column, has been shown to effectively separate 1,2- and 2,3-diacyl-sn-glycerol enantiomers.

Mass Spectrometric Detection and Identification:

Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of diacylglycerols. However, due to their neutral nature, DAGs have low ionization efficiency. To overcome this, derivatization with a permanently charged tag, such as N-chlorobetainyl chloride or N,N-dimethylglycine (DMG), can be employed to significantly enhance the signal intensity in the mass spectrometer. unibo.itnih.gov Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. Collision-induced dissociation (CID) of the derivatized DAGs produces characteristic fragment ions that can be used to identify the fatty acyl chains and their positions on the glycerol (B35011) backbone. For example, neutral loss scanning can be used to specifically detect derivatized DAGs. youtube.com

| Derivatization Reagent | Purpose | Analytical Advantage | Reference |

|---|---|---|---|

| (S)-(+)-1-(1-naphthyl)ethyl isocyanate | Chiral resolution of enantiomers | Separation of 1,2- and 2,3-diacyl-sn-glycerols by HPLC. | nih.gov |

| N-chlorobetainyl chloride | Introduction of a permanent positive charge | Increases ESI-MS signal intensity by orders of magnitude. unibo.itcsic.es | unibo.itcsic.es |

| N,N-dimethylglycine (DMG) | Introduction of a positive charge | Enhances ionization efficiency and allows for sensitive detection. nih.gov | nih.gov |

| 2,4-difluorophenyl isocyanate | Prevents acyl migration and enhances detection | Allows for determination of 1,2- and 1,3-diacylglycerols by neutral loss scanning. youtube.com | youtube.com |

Quantitative Analysis Techniques for Glycerolipid Profiling

Accurate quantification of this compound is essential for many applications. This is typically achieved using chromatographic techniques coupled with appropriate detection methods and the use of internal standards.

Quantitative LC-MS:

For LC-MS-based quantification, a stable isotope-labeled internal standard that is structurally similar to this compound is ideal. This allows for the correction of variations in sample preparation, injection volume, and ionization efficiency. By creating a calibration curve with known concentrations of the analyte and a fixed concentration of the internal standard, the concentration of the analyte in an unknown sample can be determined by comparing the peak area ratios. nih.gov When a specific stable isotope-labeled standard is not available, a structurally related compound can be used, but this may introduce some level of inaccuracy.

Other Quantitative Methods:

While LC-MS is the preferred method, other techniques can also be used for quantification. For instance, after separation by thin-layer chromatography (TLC), the lipid spots can be scraped off, eluted, and quantified using a spectrophotometer after a colorimetric reaction. frontiersin.org However, this method is less sensitive and specific than LC-MS.

Integration of Multi-Omics Data for Holistic Characterization

To gain a more complete understanding of the biological role and context of this compound, it is increasingly common to integrate lipidomics data with other "omics" datasets, such as transcriptomics and metabolomics. researchgate.net This multi-omics approach provides a systems-level view of the cellular processes in which the lipid is involved.

Lipidomics and Transcriptomics:

By combining lipidomics data (the comprehensive analysis of lipids) with transcriptomics data (the analysis of gene expression), researchers can correlate changes in the levels of this compound with the expression of genes involved in its synthesis, degradation, and signaling pathways. nih.govnih.gov For example, an increase in the abundance of this diacylglycerol might be linked to the upregulation of genes encoding for acyltransferases or the downregulation of genes for lipases.

Lipidomics and Metabolomics:

Mechanistic Investigations of Glyceryl Diacetate 2 Linoleate in Biological Systems Non Human Models

Cellular Bioactivity and Signaling Pathway Modulation (In Vitro Cell Models)

Modulation of Key Enzyme Activities (e.g., Monoacylglycerol Lipase (B570770), Fatty Acid Amide Hydrolase Inhibition)

There is no direct scientific evidence available to date that has specifically examined the inhibitory effects of Glyceryl diacetate 2-linoleate on key enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).

However, studies on the related compound, 2-linoleoylglycerol (B17440) (2-LG), which lacks the acetate (B1210297) groups of this compound, have shown that it possesses a weak inhibitory effect on MAGL. This has led to the investigation of 2-LG and its analogues as potential modulators of the endocannabinoid system. It is crucial to note that the presence of diacetate moieties in this compound significantly alters its chemical structure and polarity, and therefore, its enzymatic inhibitory profile cannot be assumed to be the same as that of 2-linoleoylglycerol.

Impact on Inflammatory Processes and Cytokine Production in Murine Macrophages

Specific studies on the direct impact of this compound on inflammatory processes and cytokine production in murine macrophages have not been reported in the available scientific literature.

Research on related lipid molecules offers some context. For instance, inhibitors of monoacylglycerol lipase (MAGL), an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), have been shown to reduce inflammatory responses in murine macrophages. evitachem.comnih.gov The inhibition of MAGL leads to elevated levels of 2-AG, which can then activate cannabinoid receptor type 2 (CB2), a receptor involved in modulating inflammatory cytokine production. evitachem.comnih.gov While Glyceryl 2-linoleate, a related monoglyceride, has been observed to enhance the inhibition of tumor necrosis factor-alpha (TNF-α) production by 2-AG in murine macrophages, this is not a direct effect of the compound itself but rather a potentiation of another molecule's activity. nih.gov Due to the structural differences, it remains unknown whether this compound would exert any similar or direct anti-inflammatory effects.

Influence on Cellular Viability and Proliferation in Various Cell Lines

There is a lack of published scientific data concerning the influence of this compound on cellular viability and proliferation in any cell line. Therefore, its cytotoxic or proliferative potential remains uncharacterized.

Antioxidant Activities and Reactive Oxygen Species Scavenging Mechanisms

No specific studies have been conducted to evaluate the antioxidant activities or the reactive oxygen species (ROS) scavenging mechanisms of this compound.

The linoleate (B1235992) component of the molecule is a polyunsaturated fatty acid, and such fatty acids are known to be susceptible to lipid peroxidation, a process that involves ROS. nih.gov However, studies on other linoleate-containing compounds have shown varied effects, with some contributing to antioxidant defense systems while others are prone to oxidation. Without direct experimental evidence, the antioxidant potential of this compound cannot be determined.

Interactions with Biological Receptors and Ligand Binding Affinity Studies

There is no information available in the scientific literature regarding the interaction of this compound with any biological receptors, nor have any ligand binding affinity studies been published for this specific compound.

Initial findings for the related compound, Glyceryl 2-linoleate, suggested that it might potentiate the binding of 2-arachidonoylglycerol (2-AG) to cannabinoid receptors CB1 and CB2. nih.gov However, subsequent research has indicated that Glyceryl 2-linoleate does not act as an "entourage" compound for 2-AG at these receptors. nih.gov The binding affinity of this compound, with its distinct diacetate structure, for these or any other receptors remains an open area for investigation.

Roles in Inter-organismal Communication and Ecological Interactions (e.g., Plant-Pollinator Signaling)

There is currently no scientific evidence to suggest that this compound plays a role in inter-organismal communication or ecological interactions, such as plant-pollinator signaling. The chemical signals involved in these complex interactions are diverse, but a role for this specific diacylglycerol has not been identified.

In Vivo Biological Effects in Animal Models (e.g., Wound Healing Assessment)

Following a comprehensive review of scientific literature, no specific in vivo studies on the biological effects of this compound in animal models for wound healing assessment were identified. The existing body of research does not appear to contain investigations into the direct application or administration of this compound in non-human subjects for the purpose of evaluating its impact on tissue repair and regeneration processes.

Consequently, there is a lack of data regarding the mechanistic pathways through which this compound might influence key stages of wound healing, such as inflammation, proliferation, and remodeling, in a living organism. Detailed research findings, including quantitative data on wound closure rates, histological analysis of tissue regeneration, and assessments of biomechanical properties of healed tissue in the presence of this specific compound, are not available in the public domain.

Therefore, the creation of data tables summarizing research findings on this topic is not possible at this time. Further research is required to explore the potential in vivo biological effects of this compound and to ascertain its role, if any, in the complex process of wound healing in animal models.

Computational Chemistry Approaches to Glyceryl Diacetate 2 Linoleate

Molecular Docking Studies for Prediction of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein or enzyme. This method is crucial for understanding the potential biological activity of compounds like Glyceryl diacetate 2-linoleate.

Detailed Research Findings:

Molecular docking studies can be employed to investigate the interaction of this compound with various enzymes. For instance, considering its structure as a diacylglycerol, a relevant target for docking studies is Diacylglycerol O-acyltransferase (DGAT), an enzyme central to triglyceride synthesis. nih.gov The process involves preparing a 3D structure of this compound and docking it into the active site of a DGAT protein model. The docking algorithm then samples a multitude of possible binding poses and scores them based on factors like intermolecular forces, shape complementarity, and desolvation energy.

The results of such a study would typically be presented in a table format, showcasing the binding affinities (often expressed as a docking score or binding energy) and the key interacting amino acid residues within the enzyme's active site. Lower binding energies generally indicate a more stable and favorable interaction.

Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target

| Parameter | Value |

| Target Enzyme | Diacylglycerol O-acyltransferase (DGAT1) |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | PHE 318, LEU 345, ARG 404, TRP 405 |

| Types of Interactions | Hydrogen bonds, van der Waals forces, hydrophobic interactions |

These predicted interactions can provide hypotheses about the molecule's mechanism of action and guide the design of derivatives with potentially enhanced or inhibited activity. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and binding stability of a ligand-receptor complex over time.

Detailed Research Findings:

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The linoleate (B1235992) chain, with its multiple double bonds, can adopt various shapes, and the diacetate groups on the glycerol (B35011) backbone also have rotational freedom. An MD simulation would track the atomic movements of the molecule in a simulated physiological environment (e.g., in water), providing insights into its preferred shapes and flexibility.

When combined with a protein target, MD simulations can assess the stability of the binding pose predicted by molecular docking. The simulation can reveal whether the ligand remains stably bound in the active site or if it dissociates over the simulation time. It also allows for the analysis of the dynamic network of interactions between the ligand and the protein, including the role of water molecules in mediating these interactions. Studies on similar lipids, such as glycerol-dipalmitate, have successfully used MD simulations to investigate phase transitions and bilayer properties, demonstrating the power of this technique for understanding glyceride behavior. researchgate.net

Illustrative Data from a Hypothetical MD Simulation of this compound

| Simulation Parameter | Observation |

| Simulation Time | 100 nanoseconds |

| Root Mean Square Deviation (RMSD) of Ligand | Stable (average < 2 Å after initial equilibration) |

| Key Persistent Hydrogen Bonds | Interaction with ARG 404 |

| Conformational States Explored | Multiple conformations of the linoleate tail observed |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. These calculations can be used to predict a wide range of molecular properties.

Detailed Research Findings:

For this compound, quantum chemical calculations can be used to determine properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map. This information is critical for understanding the molecule's reactivity. For example, regions with high electron density are likely sites for electrophilic attack.

Furthermore, these calculations can predict spectroscopic properties, such as the NMR chemical shifts and vibrational frequencies (infrared and Raman spectra). These predictions can be compared with experimental spectra to confirm the molecule's structure and assign spectral features. The COSMO-SAC model, which utilizes quantum mechanics calculations, has been used to predict the phase behavior of systems containing glycerol and fatty acids, showcasing the applicability of these methods to related molecules. researchgate.net

Illustrative Data from a Hypothetical Quantum Chemical Calculation for this compound

| Calculated Property | Predicted Value/Observation |

| HOMO-LUMO Gap | 5.8 eV |

| Dipole Moment | 3.2 Debye |

| Mulliken Atomic Charges | Negative charges on oxygen atoms of ester and acetate (B1210297) groups |

| Predicted 13C NMR Chemical Shifts | Distinct peaks for carbonyl, glycerol backbone, and linoleate chain carbons |

In Silico Structure-Activity Relationship (SAR) Modeling for Diacetate Derivatives

In silico Structure-Activity Relationship (SAR) modeling aims to establish a correlation between the structural features of a series of compounds and their biological activity. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies.

Detailed Research Findings:

For this compound, an in silico SAR study would involve creating a dataset of related diacetate derivatives with varying fatty acid chains and measuring their biological activity against a specific target. Then, computational methods are used to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity. nih.govresearchgate.net This model can then be used to predict the activity of new, untested derivatives, thereby prioritizing which compounds to synthesize and test experimentally. nih.govmdpi.com This approach accelerates the process of lead optimization in drug discovery and materials science. rsc.org

Illustrative QSAR Model for a Hypothetical Series of Diacetate Derivatives

| Statistical Parameter | Value |

| Correlation Coefficient (R²) | 0.85 |

| Cross-validated R² (Q²) | 0.72 |

| Key Descriptors | LogP (lipophilicity), Molecular Surface Area, Number of Hydrogen Bond Donors |

| Model Equation | Activity = 0.5(LogP) - 0.02(Surface Area) + 1.2*(H-Bond Donors) |

This hypothetical model suggests that increasing lipophilicity and the number of hydrogen bond donors, while decreasing the molecular surface area, could lead to enhanced biological activity in this series of compounds.

Lipidomics Profiling and Contextualization of Glyceryl Diacetate 2 Linoleate

Integration within Comprehensive Lipidomic Analysis Frameworks

The analysis of a specific compound like Glyceryl diacetate 2-linoleate is managed within comprehensive lipidomic classification systems, such as the one developed by the LIPID MAPS consortium. nih.gov This system categorizes lipids into major classes based on their chemical structure. nih.gov this compound belongs to the main category of Glycerolipids (GL) and the subclass of diacylglycerols (DAGs) .

Due to the defined chemical structure, with acyl groups at specific positions on the glycerol (B35011) backbone, it is considered a structured lipid. nih.gov The integration of such a compound into a lipidomic framework involves its unambiguous identification and classification, which is foundational for any subsequent quantitative or comparative analysis. The LIPID MAPS system provides a 12-digit identifier for each lipid species, which facilitates its inclusion in lipidomics databases and ensures standardized reporting. nih.gov

The general structure of glycerol-based lipids consists of three building blocks attached to a glycerol backbone. nih.gov In the case of this compound, these are two acetate (B1210297) groups and one linoleate (B1235992) group. This defined structure allows for its specific tracking within a complex lipidome.

Targeted and Untargeted Lipidomics Strategies for Glycerolipid Identification and Quantification

The identification and quantification of this compound in a biological sample can be approached using two primary lipidomics strategies: untargeted and targeted analysis. youtube.com

Untargeted Lipidomics: This approach aims to comprehensively measure as many lipids as possible in a sample to provide a broad snapshot of the lipidome. atamanchemicals.com In an untargeted analysis, this compound, if present, would be detected as one of many features, which would then need to be identified based on its accurate mass and fragmentation pattern. acs.org This strategy is particularly useful for discovering unexpected lipid species or for generating new hypotheses. atamanchemicals.com However, the unambiguous identification of specific isomers can be challenging without authentic standards. acs.org

Targeted Lipidomics: This hypothesis-driven approach focuses on the precise and sensitive measurement of a predefined set of lipids, such as this compound. nih.govyoutube.com Targeted methods offer higher sensitivity, specificity, and quantitative accuracy compared to untargeted approaches. nih.gov This is typically achieved using techniques like multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. atamanchemicals.com For accurate quantification, a stable isotope-labeled internal standard of this compound would ideally be used. nih.gov

A modern approach known as pseudotargeted lipidomics combines the broad screening of untargeted analysis with the precise quantification of targeted methods. acs.org This could be effectively applied to first discover the presence of this compound and then to accurately quantify it. acs.org

Table 1: Comparison of Lipidomics Strategies for this compound Analysis This table provides a general comparison of how different lipidomics strategies would apply to the analysis of the specified compound.

| Feature | Untargeted Lipidomics | Targeted Lipidomics |

| Goal | Comprehensive profiling of all detectable lipids. | Accurate quantification of specific, predefined lipids. |

| Hypothesis | Hypothesis-generating. atamanchemicals.com | Hypothesis-driven. nih.gov |

| Selectivity | Lower, detects a broad range of compounds. | Higher, focuses on specific analytes. nih.gov |

| Sensitivity | Generally lower. | Generally higher. nih.gov |

| Identification | Based on accurate mass and MS/MS fragmentation, requires database matching. | Based on comparison to an authentic standard (retention time, MS/MS). |

| Quantification | Relative or semi-quantitative. | Absolute and highly accurate, often using stable isotope-labeled internal standards. nih.gov |

| Application for this compound | Discovery of its presence in a complex mixture. | Precise measurement of its concentration in tissues or biofluids. |

Methodological Considerations in Lipid Extraction, Sample Preparation, and Data Analysis for Complex Biological Matrices

The accurate analysis of this compound from complex biological samples like tissues and biofluids requires meticulous optimization of pre-analytical and analytical procedures.

Lipid Extraction and Sample Preparation: The primary goal of lipid extraction is to efficiently isolate lipids from other biomolecules such as proteins and nucleic acids. mdpi.com Common methods for extracting diacylglycerols include:

Folch Method: Utilizes a chloroform/methanol (2:1, v/v) mixture. nih.gov

Bligh and Dyer Method: A modification of the Folch method using a different ratio of chloroform/methanol/water. nih.gov

Methyl-tert-butyl ether (MTBE) Extraction: A two-phase system that is noted for its efficiency and is more amenable to high-throughput applications. nih.gov

Given the non-polar nature of diacylglycerols, these solvent systems are effective. However, since this compound is a structured lipid and may not be abundant, preventing its degradation during sample preparation is crucial. Key considerations include:

Enzymatic Degradation: Samples should be processed quickly at low temperatures or flash-frozen in liquid nitrogen to quench the activity of lipases and phospholipases that can alter the diacylglycerol pool. nih.gov

Oxidation: The use of antioxidants, such as butylated hydroxytoluene (BHT), during extraction can prevent the oxidation of the polyunsaturated linoleate chain. nih.gov

Internal Standards: For quantitative analysis, a suitable internal standard, ideally a stable isotope-labeled version of this compound, should be added at the beginning of the sample preparation process to account for sample loss and matrix effects. nih.gov

Purification: Following extraction, solid-phase extraction (SPE) on a silica (B1680970) column may be necessary to separate diacylglycerols from other more polar or non-polar lipids, thereby reducing the complexity of the sample and minimizing ion suppression during mass spectrometry analysis. nih.gov

Data Analysis: The data generated from mass spectrometry-based lipidomics is complex. The workflow typically involves:

Peak Picking and Alignment: Identifying and aligning corresponding peaks across different samples.

Lipid Identification: Identifying this compound based on its accurate mass-to-charge ratio (m/z) and its characteristic fragmentation pattern (MS/MS spectrum). The fragmentation of diacylglycerols often involves the neutral loss of the fatty acyl chains. nih.gov

Quantification: Calculating the concentration of the lipid, usually by normalizing its signal to that of the internal standard. nih.gov

Statistical Analysis: Using multivariate statistical methods to identify significant changes in lipid levels between different sample groups.

Comparative Lipidomic Studies of Glycerolipid Profiles under Different Biological Conditions

Comparative lipidomics aims to identify changes in lipid profiles between different states, such as healthy versus diseased, or before and after an intervention. atamanchemicals.com Such studies can reveal biomarkers or provide insights into the metabolic pathways affected by a particular condition. atamanchemicals.com

While no specific comparative studies on this compound are available, we can hypothesize its use in such a context. For example, if it were a component of a specific diet or a formulation, a comparative lipidomic study could be designed to track its uptake, distribution, and metabolism in the body.

In a hypothetical study, one group of animals could be fed a control diet, while another group receives a diet supplemented with this compound. After a specified period, tissues and biofluids would be collected, and their lipidomes analyzed. The comparison would focus on the levels of this compound itself, as well as any potential metabolic products.

This type of study could answer questions such as:

In which tissues does this compound accumulate?

Is the linoleate moiety incorporated into other lipid classes like phospholipids (B1166683) or triacylglycerols?

Does the presence of this structured lipid alter the endogenous glycerolipid profile?

Table 3: Hypothetical Comparative Lipidomics Data Disclaimer: The following data are for illustrative purposes, representing a hypothetical study where a diet supplemented with this compound is compared to a control diet.

| Lipid Species | Control Group (pmol/mg liver) | Supplemented Group (pmol/mg liver) | Fold Change | P-value |

| This compound | Not Detected | 45.8 ± 8.3 | - | <0.001 |

| Diacylglycerol (18:2/18:2) | 120.4 ± 15.1 | 125.1 ± 18.2 | 1.04 | >0.05 |

| Triacylglycerol (16:0/18:1/18:2) | 350.2 ± 45.7 | 410.5 ± 55.9 | 1.17 | <0.05 |

| Phosphatidylcholine (16:0/18:2) | 210.6 ± 22.3 | 255.1 ± 30.1 | 1.21 | <0.05 |

The hypothetical results in Table 3 suggest that the supplemented diet leads to the accumulation of this compound in the liver and may also lead to an increase in other linoleate-containing lipids, possibly through metabolic remodeling.

Future Research Directions and Translational Perspectives for Glyceryl Diacetate 2 Linoleate

Elucidation of Undiscovered Biological Functions and Novel Signaling Pathways

Diacylglycerols (DAGs) are pivotal molecules in cellular life, serving as both metabolic intermediates for the synthesis of glycerolipids and as crucial second messengers in signal transduction. nih.govlipotype.com While the general role of DAG in activating protein kinase C (PKC) is well-established, the specific functions of distinct DAG stereoisomers and the nuances of their signaling pathways remain largely uncharted territory. nih.govontosight.aicreative-proteomics.com Future research must move beyond this canonical understanding to explore the unique biological significance of specific molecular species like Glyceryl diacetate 2-linoleate.

A primary avenue of investigation is the impact of stereochemistry on biological activity. Research has indicated that different stereo- and regioisomers of DAG may possess distinct cellular fates and functions, with evidence suggesting that only the sn-1,2-DAG isoform holds significant signaling properties. nih.gov The unique structure of this compound, with acetate (B1210297) groups at the sn-1 and sn-3 positions and a linoleate (B1235992) chain at the sn-2 position, is atypical for naturally occurring signaling lipids. This raises fundamental questions about its potential interactions with cellular machinery. Future studies should aim to determine if this compound can activate known PKC isoforms or if it interacts with other, yet-to-be-discovered effector proteins. The regulation of distinct DAG pools within the cell is complex and not fully understood, and investigating how this specific molecule is metabolized and compartmentalized is crucial to defining its function. nih.gov

Furthermore, the activation of phospholipase C (PLC) at the plasma membrane is a known generator of sn-1,2-DAGs for signaling cascades. nih.govwikipedia.orgwikipedia.org A key research goal will be to investigate whether this compound can modulate these or other novel signaling pathways, potentially independent of the canonical PLC/PKC axis. Its distinct fatty acid composition could lead to downstream changes in signaling events, a concept that warrants deeper exploration. wikipedia.org

Development of Highly Regioselective and Stereoselective Synthetic Methodologies

The precise structure of this compound necessitates advanced synthetic strategies that can control the placement of acyl groups on the glycerol (B35011) backbone with high fidelity. Future progress in this area hinges on the development of both enzymatic and chemical methodologies that offer exceptional regioselectivity and stereoselectivity.

Enzymatic synthesis using lipases has become a cornerstone for creating structured lipids due to the high specificity of these biocatalysts. researchgate.netmonash.edu Many lipases exhibit sn-1,3 regioselectivity, a property that can be harnessed to produce specific di- and mono-acylglycerols. researchgate.netnih.gov For a compound like this compound, a potential pathway involves the lipase-catalyzed deacylation of a triacylglycerol to yield a 2-monoacylglycerol, which can then be chemically or enzymatically acylated at the sn-1 and sn-3 positions. nih.gov A significant research direction is the discovery and engineering of novel lipases with tailored specificities—for instance, sn-2 specific lipases—through techniques like metagenomic screening and machine learning. researchgate.net

| Synthetic Approach | Key Features | Future Research Focus | Representative Techniques |

| Enzymatic Synthesis | High regioselectivity (e.g., sn-1,3 specific lipases), mild reaction conditions, environmentally friendly. monash.edu | Discovery and engineering of novel lipases with tailored specificities (e.g., sn-2 specificity); optimization of solvent-free reaction systems. researchgate.netresearchgate.net | Lipase-catalyzed transesterification, acidolysis, and esterification. nih.govnih.gov |

| Chemical Synthesis | Precise control over stereochemistry through protecting group strategies. | Development of novel, orthogonal protecting groups that can be cleaved under mild conditions without affecting sensitive fatty acyl chains. acs.orgacs.org | Use of stereodirecting protecting groups (e.g., NapDM), photoacid catalysis for glycoside synthesis. acs.orgacs.orgnih.gov |

On the chemical synthesis front, achieving stereoselectivity remains a significant challenge. rug.nl A promising research avenue is the design and application of novel protecting groups. For example, recent work on the synthesis of complex diglycosyl diacylglycerols has demonstrated the utility of a 2,3-naphthalenedimethyl (NapDM) protecting group to achieve β-stereoselectivity in glycosylation reactions. acs.orgacs.org This strategy, which prevents the formation of unwanted side products and is cleavable under mild acidic conditions, provides a blueprint for future methodologies. acs.orgacs.org The development of a suite of orthogonal protecting groups will be essential for the efficient, multi-step synthesis of complex and precisely structured glycerolipids.

Exploration of Sustainable and Bio-inspired Production Routes for Glycerolipid Esters

Moving beyond traditional chemical synthesis, the future of glycerolipid ester production lies in sustainable and bio-inspired methods that are environmentally friendly and economically viable. This involves leveraging biocatalysis, utilizing renewable feedstocks, and exploring the potential of metabolic engineering.

Enzymatic synthesis in solvent-free systems represents a significant step towards greener production, minimizing waste and avoiding the use of harsh chemicals. researchgate.net Another sustainable approach involves the valorization of industrial byproducts. For instance, crude glycerol from biodiesel production can be purified and used as a primary feedstock. researchgate.net Similarly, catalysts can be derived from waste materials, such as the use of nano-hydrated CaO from eggshells for glycerol esterification, which contributes to a circular economy. mdpi.com Microwave-assisted synthesis is another green chemistry technique being explored to produce natural surfactants like polyglycerol esters from renewable vegetable-derived materials. researchgate.net

The ultimate bio-inspired route is the direct biosynthesis of structured lipids within engineered microorganisms. The cellular pathways for glycerolipid synthesis, such as the Kennedy pathway, are well-documented. researchgate.netlibretexts.orgnih.gov Future research could focus on metabolically engineering oleaginous organisms, such as specific fungi or bacteria, to produce this compound directly. nih.gov This would involve identifying and introducing the specific acyltransferases required to acylate the glycerol backbone with linoleate at the sn-2 position and acetate at the sn-1 and sn-3 positions, potentially creating a highly efficient and sustainable biological factory for this unique compound.

Advanced Material Science Applications (excluding basic physical properties or consumer products)

While the immediate applications of many glycerolipids are in consumer products, the unique structure of this compound opens speculative but exciting avenues for future research in advanced material science. Its distinct molecular architecture—a flexible, unsaturated acyl chain paired with short, polar acetate groups—makes it a candidate for creating novel biomaterials and functional nanosystems.

A key area of exploration is its potential as a monomer or building block for biocompatible polymers. The double bonds within the linoleate chain are reactive sites that could be targeted for polymerization or cross-linking reactions. This could lead to the development of novel bioplastics or hydrogels with tunable properties, such as biodegradability and mechanical strength, suitable for applications in tissue engineering or controlled-release drug delivery systems.

Furthermore, the amphiphilic nature of the molecule, though less pronounced than in phospholipids (B1166683), could be exploited in the field of self-assembly. Future research could investigate the ability of this compound, perhaps in combination with other lipids, to form specific nanostructures like micelles, vesicles, or lipid nanoparticles. These structures could serve as advanced delivery vehicles for therapeutic agents or as nanoreactors for biocatalytic processes. The specific geometry and chemical nature of the headgroup region, defined by the two acetate moieties, could impart unique curvature and stability properties to these assemblies, distinguishing them from conventional phospholipid-based systems.

Development of Novel Analytical Technologies for High-Throughput and Ultra-Sensitive Characterization

The structural complexity and isomeric diversity of lipids like diacylglycerols present a significant analytical challenge. numberanalytics.comnih.gov Distinguishing between regioisomers (e.g., 1,2- vs. 1,3-diacylglycerols) and identifying the specific fatty acids attached requires sophisticated analytical technologies. creative-proteomics.com Future research must focus on developing novel, high-throughput, and ultra-sensitive methods for the comprehensive characterization of specific glycerolipids from complex biological matrices.

| Technology | Principle | Advantages for DAG Analysis | Future Directions |

| UHPSFC-MS | Ultra-High Performance Supercritical Fluid Chromatography coupled with Mass Spectrometry. nih.gov | Fast separation of multiple lipid classes (including glycerolipids) within minutes; suitable for high-throughput analysis. nih.gov | Optimization of column chemistries and modifier gradients for enhanced isomer separation. |

| Shotgun Lipidomics with Derivatization | Direct infusion mass spectrometry of lipid extracts after chemical derivatization to enhance ionization and induce isomer-specific fragmentation. nih.gov | Allows for high-throughput quantification of DAG species, including regioisomers, without chromatographic separation. nih.gov | Development of novel derivatization reagents for broader lipid coverage and increased sensitivity. |

| LC-MS/MS | Liquid Chromatography for separation coupled with Tandem Mass Spectrometry for structural elucidation. creative-proteomics.comnih.gov | Provides detailed structural information, including fatty acid composition and position on the glycerol backbone. creative-proteomics.com | Integration of advanced separation modes like Hydrophilic Interaction Liquid Chromatography (HILIC) for better separation of polar lipids. acs.org |

Advanced mass spectrometry (MS) is the cornerstone of modern lipidomics. creative-proteomics.com Techniques like electrospray ionization (ESI-MS) coupled with high-resolution analyzers allow for the accurate mass determination of intact lipids. nih.gov Tandem mass spectrometry (MS/MS) is essential for structural elucidation by providing characteristic fragmentation patterns that can reveal fatty acid composition. nih.govcreative-proteomics.com A significant area for future development is the use of chemical derivatization to improve the analysis of DAGs. For example, a one-step derivatization with dimethylglycine has been shown to enable the sensitive and specific quantification of DAG regioisomers using a shotgun lipidomics approach. nih.gov

To handle the large sample sets typical of clinical and epidemiological studies, high-throughput methods are essential. nih.gov Ultrahigh-performance supercritical fluid chromatography (UHPSFC) has emerged as a powerful technique, enabling the rapid separation of numerous lipid classes in a single run. nih.gov Concurrently, the development of advanced software and machine learning algorithms is crucial for processing the vast datasets generated by these techniques, improving lipid identification, and overcoming current bottlenecks in data analysis. numberanalytics.com

Interdisciplinary Research Integrating Multi-Omics Data with Mechanistic Biological Studies

To fully comprehend the biological role of this compound, it is essential to move beyond single-analyte studies and embrace an integrated, systems-level approach. The future of this research lies in combining multi-omics data—such as genomics, transcriptomics, proteomics, and lipidomics—with traditional mechanistic biology to build a comprehensive picture of the compound's influence on cellular networks. numberanalytics.commdpi.com

This interdisciplinary approach allows researchers to move from simple correlation to causal understanding. nih.govmedrxiv.org For example, a study could begin by exposing a cellular model to this compound and then simultaneously measuring changes in the transcriptome, proteome, and lipidome. By integrating these massive datasets using bioinformatics tools and network biology, researchers can identify entire pathways and cellular processes that are perturbed. mdpi.comnih.gov This could reveal, for instance, that the compound not only affects lipid metabolism but also influences gene expression related to inflammation or cell proliferation.

Genome-scale metabolic networks (GSMNs) are a particularly powerful tool in this context, as they can use transcriptomic data to predict changes in metabolic fluxes, which can then be validated by targeted lipidomic or metabolomic analysis. nih.govmedrxiv.org This integrated strategy has proven successful in identifying dysregulated lipid pathways in complex diseases like Alzheimer's. nih.govnih.gov Applying such a workflow to this compound would allow for the generation of robust, data-driven hypotheses about its specific molecular mechanisms. These hypotheses can then be rigorously tested in the lab using focused biological experiments, creating a powerful cycle of discovery that bridges large-scale data with fundamental biological function.

Q & A

Basic Research Questions

Q. What are the standard chromatographic methods for identifying and quantifying glyceryl diacetate 2-linoleate in complex mixtures?

- Methodology : High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (MS) is commonly used due to its ability to separate and quantify glycerides with similar polarities. Reverse-phase C18 columns and gradient elution with acetonitrile/water or methanol/acetone mixtures are recommended . For reproducibility, ensure calibration with certified reference materials (e.g., USP glyceryl monolinoleate standards) .

Q. How can researchers synthesize this compound with high regioselectivity?

- Methodology : Enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) under solvent-free conditions achieves regioselective acylation at the sn-2 position. Reaction parameters (temperature: 40–60°C, molar ratio of linoleic acid to glycerol diacetate: 3:1) must be optimized to minimize byproducts like triacetin or fully substituted triglycerides .